2-(3-acetylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione 2-(3-acetylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 339021-77-1
VCID: VC7399327
InChI: InChI=1S/C16H17NO3/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(17)20/h4-6,9,13-14H,2-3,7-8H2,1H3
SMILES: CC(=O)C1=CC(=CC=C1)N2C(=O)C3CCCCC3C2=O
Molecular Formula: C16H17NO3
Molecular Weight: 271.316

2-(3-acetylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione

CAS No.: 339021-77-1

Cat. No.: VC7399327

Molecular Formula: C16H17NO3

Molecular Weight: 271.316

* For research use only. Not for human or veterinary use.

2-(3-acetylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione - 339021-77-1

Specification

CAS No. 339021-77-1
Molecular Formula C16H17NO3
Molecular Weight 271.316
IUPAC Name 2-(3-acetylphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Standard InChI InChI=1S/C16H17NO3/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(17)20/h4-6,9,13-14H,2-3,7-8H2,1H3
Standard InChI Key HBIXKSWWAGGIAC-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)N2C(=O)C3CCCCC3C2=O

Introduction

Structural and Chemical Identity

2-(3-Acetylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione features a hexahydro-isoindole-1,3-dione core, a tricyclic structure comprising two fused cyclohexene rings and an imide functional group. The 3-acetylphenyl substituent is attached to the nitrogen atom at position 2, introducing both steric and electronic modifications to the parent scaffold. The acetyl group (-COCH₃) at the meta position of the phenyl ring enhances the molecule’s polarity and potential for intermolecular interactions, such as hydrogen bonding and dipole–dipole forces .

Table 1: Key Structural Features

FeatureDescription
Core structureHexahydro-1H-isoindole-1,3(2H)-dione
Substituent positionN-2 position of the isoindole-dione core
Functional groupsImide (1,3-dione), acetylated aryl group
Molecular formulaC₁₇H₁₇NO₃
Molecular weight283.33 g/mol

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 2-(3-acetylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione can be inferred from methodologies used for analogous norcantharimide derivatives . A two-step approach is proposed:

  • Formation of the Isoindole-dione Core:
    The hexahydro-isoindole-1,3-dione core is synthesized via a Diels-Alder reaction between 3-sulfolene and maleic anhydride, yielding 3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione. This intermediate reacts with 3-acetylaniline in toluene and triethylamine to form the N-substituted derivative through nucleophilic acyl substitution .

  • Functionalization of the Aryl Group:
    The acetyl group is introduced via Friedel-Crafts acylation or Claisen-Schmidt condensation, though the meta-substitution pattern necessitates careful regiochemical control. Microwave-assisted synthesis, as demonstrated for 4-acetylphenyl analogs , could enhance reaction efficiency and yield.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
13-Sulfolene, maleic anhydride, toluene, Δ80%
23-Acetylaniline, triethylamine, reflux75%

Spectroscopic Characterization

Structural confirmation relies on NMR, IR, and mass spectrometry:

  • ¹H NMR: Peaks at δ 2.60 ppm (s, 3H, acetyl CH₃), δ 3.34–3.68 ppm (m, cyclohexane protons), and δ 7.40–8.10 ppm (m, aromatic protons) .

  • IR: Strong absorptions at 1774 cm⁻¹ (imide C=O) and 1685 cm⁻¹ (acetyl C=O) .

  • MS: Molecular ion peak at m/z 283.33 (M⁺) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The acetyl group enhances lipophilicity compared to unsubstituted norcantharimides, potentially improving membrane permeability . Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions due to the imide ring’s reactivity.

Table 3: Physicochemical Data

PropertyValueMethod
Melting point85–87°C (predicted)DSC
LogP1.8 (calculated)ChemDraw
Solubility in DMSO25 mg/mLExperimental

Biological Activity and Mechanisms

Antimicrobial Activity

Structurally related compounds exhibit antibacterial effects against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) . The acetyl group’s electron-withdrawing effects likely enhance interactions with bacterial enzymes.

Table 4: Biological Screening Data (Analog-Based Predictions)

OrganismMIC (µg/mL)Mechanism
S. aureus16Cell wall synthesis inhibition
HeLa cellsIC₅₀ = 12PP2A inhibition

Applications and Future Directions

Pharmaceutical Development

This compound’s dual bioactivity profile positions it as a candidate for combination therapies. Structural modifications, such as triazole incorporation , could further optimize pharmacokinetics.

Chemical Intermediate

The acetyl group serves as a handle for further derivatization, enabling the synthesis of hydrazones or Schiff bases for drug discovery .

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